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molecular formula C6HCl4NO2 B133863 3,4,5,6-Tetrachloropyridine-2-carboxylic acid CAS No. 10469-09-7

3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Cat. No. B133863
M. Wt: 260.9 g/mol
InChI Key: GXFRQLQUKBSYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440923B2

Procedure details

An 8 mL scintillation vial was charged with NiCl2.6H2O (12.0 mg, 0.051 mmol) and 2,2′-bipyridine (17.0 mg, 0.109 mmol). The vial was closed and purged with nitrogen for 5 min, after which the vial was charged with DMF (4.5 mL) and isopropyl alcohol (iPrOH; 0.5 mL). The mixture was allowed to stir for 5 min. To the vial was added zinc dust (0.2194 g, 3.4 mmol), and the mixture was allowed to stir under nitrogen for 35 min. Solid 3,4,5,6-tetrachloropicolinic acid (0.1076 g, 0.4 mmol) was added through the top of the reactor. The reaction mixture was allowed to stir at 14° C. and samples were removed periodically to determine reaction kinetics. The samples (˜0.01 mL of reaction mixture diluted to 1.5 mL with acetonitrile) were analyzed by a calibrated HPLC method.
[Compound]
Name
NiCl2.6H2O
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
Quantity
0.1076 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2194 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1C1C=CC=CN=1.Cl[C:14]1[C:15]([C:23]([OH:25])=[O:24])=[N:16][C:17]([Cl:22])=[C:18]([Cl:21])[C:19]=1[Cl:20]>[Zn].C(#N)C>[Cl:20][C:19]1[C:18]([Cl:21])=[C:17]([Cl:22])[N:16]=[C:15]([C:23]([OH:25])=[O:24])[CH:14]=1

Inputs

Step One
Name
NiCl2.6H2O
Quantity
12 mg
Type
reactant
Smiles
Name
Quantity
17 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Step Two
Name
Quantity
0.1076 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(=O)O
Step Three
Name
Quantity
0.2194 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
to stir for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was closed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
after which the vial was charged with DMF (4.5 mL) and isopropyl alcohol (iPrOH; 0.5 mL)
STIRRING
Type
STIRRING
Details
to stir under nitrogen for 35 min
Duration
35 min
STIRRING
Type
STIRRING
Details
to stir at 14° C.
CUSTOM
Type
CUSTOM
Details
samples were removed periodically
CUSTOM
Type
CUSTOM
Details
reaction kinetics

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC1=CC(=NC(=C1Cl)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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